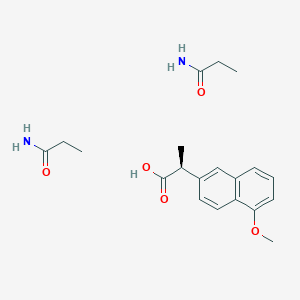

Naproxen Diisopropyl Amide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H28N2O5 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid;propanamide |

InChI |

InChI=1S/C14H14O3.2C3H7NO/c1-9(14(15)16)10-6-7-12-11(8-10)4-3-5-13(12)17-2;2*1-2-3(4)5/h3-9H,1-2H3,(H,15,16);2*2H2,1H3,(H2,4,5)/t9-;;/m0../s1 |

InChI Key |

UFSSZCOXDSWCQW-WWPIYYJJSA-N |

Isomeric SMILES |

CCC(=O)N.CCC(=O)N.C[C@@H](C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O |

Canonical SMILES |

CCC(=O)N.CCC(=O)N.CC(C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Naproxen Diisopropyl Amide

Development of Novel Synthetic Routes

The creation of naproxen (B1676952) amides, including Naproxen Diisopropyl Amide, involves the formation of an amide bond between the carboxylic acid group of naproxen and an amine. Research in this area focuses on developing efficient, high-yield, and pure synthetic pathways.

Exploration of Amidation Techniques

The synthesis of naproxen amides is achieved through various amidation techniques, which primarily involve the activation of the carboxylic acid group of naproxen to facilitate its reaction with an amine.

Coupling Reagents: A common and effective method for forming amide bonds is the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine. While the direct synthesis of Naproxen Diisopropyl Amide using specific coupling reagents is not extensively detailed in the provided literature, the synthesis of other naproxen amides with amino acid derivatives provides insight into the methodologies employed. researchgate.netdovepress.comnih.gov In peptide synthesis, reagents like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are frequently used. peptide.com For instance, the synthesis of novel anti-inflammatory and analgesic agents based on peptide compounds containing naproxen has been explored, which involves the condensation of a naproxen derivative with amino acids. nih.gov A new chiral derivatizing reagent, (S)-naproxen benzotriazole ester, has also been synthesized, demonstrating the use of an activated naproxen species for forming amide bonds. researchgate.net

Solvent-Free Methods: While not explicitly detailed for Naproxen Diisopropyl Amide, there is a general trend in chemical synthesis towards greener, solvent-free methods to reduce environmental impact. Microwave irradiation has been successfully used to synthesize diastereomeric amides of (RS)-salbutamol using an (S)-naproxen derivative, suggesting a potential route for efficient and rapid amide formation. researchgate.net

The table below summarizes common coupling reagents used in amidation reactions that are applicable to the synthesis of naproxen amides.

| Coupling Reagent | Abbreviation | Byproduct | Characteristics |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (insoluble) | Commonly used in solution-phase synthesis. |

| Diisopropylcarbodiimide | DIC | Diisopropylurea (soluble) | Preferred for solid-phase synthesis due to soluble byproduct. |

| Ethyl-(N',N'-dimethylamino)propylcarbodiimide | EDC | Water-soluble urea | Ideal for reactions in aqueous media or for easy purification by extraction. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Tetramethylurea | Efficient reagent with low racemization, especially with HOBt. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Tetramethylurea | Reacts faster than HBTU with less epimerization. |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters include the choice of solvent, temperature, reaction time, and purification methods.

For related naproxen derivatives, such as esters, synthesis often involves refluxing naproxen with an alcohol in the presence of a catalyst like concentrated sulfuric acid for 2-4 hours at 80°C. banglajol.info Purification is typically achieved through chromatographic techniques. For example, column chromatography using a hexane-ethyl acetate solvent system is a common method to isolate and purify naproxen esters. banglajol.info Similarly, the synthesis of naproxen-containing diaryliodonium salts involves careful control of temperature, starting at 0°C before warming to room temperature over 2 hours. nih.gov The purification of crude materials through recrystallization from solvents like ethanol is also a standard procedure to enhance purity. dovepress.com

The following table outlines typical reaction conditions and purification methods reported for the synthesis of naproxen derivatives, which can be adapted for Naproxen Diisopropyl Amide.

| Derivative Type | Reactants | Catalyst/Reagent | Solvent | Conditions | Purification Method |

| Naproxen Alkyl Esters | Naproxen, Alcohol | Conc. H₂SO₄ | Dichloromethane | Reflux at 80°C, 2-4 hours | Column Chromatography (Hexane:EtOAc) |

| Naproxen Amides (with Amino Acids) | Naproxoyl isothiocyanate, Amino Acid | Pyridine (B92270) | Tetrahydrofuran (THF) | Stirring, Monitored by TLC | Recrystallization (Ethanol) |

| Naproxen Methyl Ester Diaryliodonium Salts | Naproxen Methyl Ester, ArI(OH)OTs | TMSOTf | Dichloromethane/TFE | 0°C to Room Temp, 2 hours | Precipitation with ether |

Precursor Synthesis and Reactivity Studies

The primary precursor for Naproxen Diisopropyl Amide is naproxen itself. The industrial synthesis of naproxen has evolved to improve efficiency and reduce waste. slideshare.netgoogle.com One approach involves the nickel-catalyzed cyanation of a benzyl pivalate. nih.gov Another method uses a Heck coupling reaction between a 2-substituted-6-methoxynaphthalene and crotonamide. google.com

To facilitate amidation, naproxen's carboxylic acid group often needs to be activated. This can be achieved by converting it into a more reactive species, such as an ester or an acid chloride. For example, naproxen can be converted to naproxen methyl ester by reacting it with methanol and sulfuric acid at 70°C. nih.gov This ester can then be used in subsequent reactions. Another strategy involves the synthesis of naproxen-containing diaryliodonium salts, which serve as precursors for further functionalization of the aromatic ring. nih.gov These reactivity studies are crucial for developing versatile synthetic routes to a wide range of naproxen derivatives.

Stereoselective Synthesis and Enantiomeric Resolution

Naproxen is a chiral molecule, with the (S)-enantiomer being responsible for its therapeutic activity. Therefore, stereoselective synthesis is paramount to produce the biologically active form of its derivatives.

Chiral Synthesis of Naproxen Diisopropyl Amide and Related Analogues

The chiral synthesis of (S)-Naproxen Diisopropyl Amide would start with enantiomerically pure (S)-naproxen. The synthesis of (S)-naproxen itself can be achieved through various asymmetric methods. One notable strategy is the direct methylation using a chiral enolate, which provides the desired product in a highly stereoselective manner without the need for attaching and detaching chiral auxiliaries. nih.gov Another approach involves asymmetric alkylation using an iodonium salt. nih.gov Once optically pure (S)-naproxen is obtained, it can be converted to (S)-Naproxen Diisopropyl Amide using the amidation techniques described previously, which are designed to proceed with minimal racemization, especially when reagents like HATU are used. peptide.com

Application of Naproxen Derivatives as Chiral Auxiliaries in Synthesis

Derivatives of (S)-naproxen can be utilized as chiral derivatizing reagents (CDRs) to resolve racemic mixtures of other compounds. A prime example is the synthesis of (S)-naproxen benzotriazole ester. researchgate.net This reagent reacts with racemic compounds, such as the β-agonist (RS)-salbutamol, to form a pair of diastereomers. Because diastereomers have different physical properties, they can be separated using standard achiral chromatography techniques like HPLC. researchgate.net This method allows for the effective enantioseparation and quantification of the individual enantiomers of the target molecule.

The table below shows the results of using an (S)-naproxen based chiral derivatizing reagent for the HPLC separation of (RS)-salbutamol diastereomers.

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Methanol and aqueous triethylaminephosphate (TEAP) in gradient mode |

| Limit of Detection (LOD) for (S)-salbutamol derivative | 0.69 ng mL⁻¹ |

| Limit of Detection (LOD) for (R)-salbutamol derivative | 0.57 ng mL⁻¹ |

This application highlights the utility of naproxen derivatives not only as therapeutic agents themselves but also as valuable tools in stereoselective synthesis and analysis. researchgate.net

Diastereoselective Synthesis of Naproxen Diisopropyl Amide: An Unexplored Area of Research

Initial research into the synthetic methodologies for Naproxen Diisopropyl Amide reveals a significant gap in the scientific literature regarding its diastereoselective formation. While extensive studies have focused on the asymmetric synthesis and chiral resolution of the parent compound, naproxen, specific diastereoselective approaches for the synthesis of its diisopropyl amide derivative are not documented in publicly available research.

The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry. In the case of Naproxen Diisopropyl Amide, this would involve the reaction of naproxen, a chiral carboxylic acid, with diisopropylamine. As diisopropylamine is an achiral secondary amine, the direct amidation reaction would not introduce a new stereocenter. Therefore, the concept of diastereoselectivity in the context of the amide bond formation itself is not applicable.

Diastereoselectivity would become a relevant consideration if a chiral amine were used in the reaction with racemic or enantiomerically enriched naproxen, which would result in the formation of diastereomeric amides. However, the focus of this article is strictly on the diisopropyl amide derivative.

The primary focus in the synthesis of naproxen derivatives is the stereochemistry of the propionic acid side chain, where the (S)-enantiomer is the active pharmaceutical ingredient. Research has concentrated on methods to obtain enantiomerically pure (S)-naproxen, which can then be converted to various derivatives, including amides. These methods include:

Asymmetric Synthesis: Developing synthetic routes that directly produce the (S)-enantiomer of naproxen with high enantiomeric excess.

Chiral Resolution: Separating the enantiomers from a racemic mixture of naproxen, often through the formation of diastereomeric salts with a chiral resolving agent.

Once enantiomerically pure (S)-naproxen is obtained, the synthesis of the corresponding diisopropyl amide would typically proceed via standard amidation methods. These methods include the use of coupling agents (such as dicyclohexylcarbodiimide), conversion of the carboxylic acid to an activated species (like an acid chloride), or other established techniques for amide bond formation. The stereochemical integrity of the chiral center in naproxen is generally maintained during these standard amidation reactions.

In the absence of specific research on the diastereoselective synthesis of Naproxen Diisopropyl Amide, a data table on this topic cannot be generated. The scientific community has, to date, not published studies that would provide the necessary data, such as specific chiral catalysts, auxiliaries, or reaction conditions aimed at achieving diastereoselectivity in the formation of this particular compound.

Advanced Structural Elucidation and Conformational Analysis of Naproxen Diisopropyl Amide

Spectroscopic Characterization for Structural Confirmation Beyond Basic Identification

Spectroscopic techniques are indispensable for the unambiguous confirmation of a chemical structure. For Naproxen (B1676952) Diisopropyl Amide, a combination of NMR, FTIR, and UV-Vis spectroscopy would provide a comprehensive electronic and vibrational profile of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, APT-NMR)

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule. The transformation of naproxen's carboxylic acid to a diisopropyl amide would induce significant and predictable changes in its NMR spectra.

The ¹H NMR spectrum of naproxen typically shows a characteristic signal for the acidic proton of the carboxylic acid group at approximately 12 ppm, which would be absent in the spectrum of the amide derivative. researchgate.netchemicalbook.com The most notable additions would be the signals corresponding to the two isopropyl groups. Due to the steric hindrance and potential for restricted rotation around the amide C-N bond, the four methyl groups could be chemically non-equivalent, leading to four distinct doublet signals. Similarly, the two methine protons would likely appear as two separate septets.

In the ¹³C NMR spectrum, the signal for the carbonyl carbon would shift from the carboxylic acid region (~181 ppm for naproxen) to the characteristic amide carbonyl region (typically 170-175 ppm). chemicalbook.comdenison.edu New signals corresponding to the methine and methyl carbons of the isopropyl groups would also appear.

Advanced NMR techniques such as the Attached Proton Test (APT) and 2D NMR would be crucial for definitive assignment. An APT experiment would distinguish carbon types: methine (CH) and methyl (CH₃) carbons would exhibit signals with opposite phase to quaternary (C) and methylene (B1212753) (CH₂) carbons. huji.ac.ilaiinmr.comceitec.cz 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) would correlate proton signals with their directly attached carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range (2-3 bond) correlations, unequivocally establishing the connection between the naproxen carbonyl group and the nitrogen atom of the diisopropyl moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Naproxen Diisopropyl Amide (Based on known values for Naproxen and typical shifts for diisopropyl amides)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Naphthalene-H | 7.10 - 7.80 (m) | 105 - 135 |

| Methoxy (B1213986) (-OCH₃) | ~3.90 (s) | ~55 |

| Propionyl α-CH | ~3.80 (q) | ~45 |

| Propionyl α-CH₃ | ~1.60 (d) | ~18 |

| Isopropyl-CH | 3.50 - 4.20 (septet, possibly two) | 46 - 51 |

| Isopropyl-CH₃ | 1.10 - 1.50 (doublet, possibly four) | 20 - 22 |

| Amide C=O | N/A | ~172 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The conversion of naproxen to its diisopropyl amide derivative would result in a distinct and easily identifiable alteration of the FTIR spectrum.

The spectrum of naproxen is characterized by a broad absorption band in the 2500-3300 cm⁻¹ region due to the O-H stretching of the hydrogen-bonded carboxylic acid, and a sharp, strong peak around 1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch. farmaciajournal.comnih.gov

For Naproxen Diisopropyl Amide, these characteristic carboxylic acid bands would be absent. They would be replaced by a strong, sharp absorption band known as the "Amide I band," which arises from the C=O stretching vibration of the tertiary amide group. This band is typically observed in the range of 1630–1680 cm⁻¹. mdpi.com The absence of the broad O-H stretch and the appearance of the Amide I band would serve as definitive proof of the successful amidation reaction.

Table 2: Comparison of Key Predicted FTIR Absorption Bands

| Functional Group | Naproxen (Experimental, cm⁻¹) | Naproxen Diisopropyl Amide (Predicted, cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Absent |

| C=O Stretch (Carbonyl) | ~1725 (Carboxylic Acid Dimer) | 1630-1680 (Amide I) |

| C-N Stretch (Amide) | Absent | 1200-1300 |

| Aromatic C-H Stretch | ~3050 | ~3050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The UV-Vis absorption spectrum of naproxen is dominated by its 6-methoxynaphthalene chromophore. researchgate.netscirp.org This aromatic system gives rise to strong π → π* electronic transitions, resulting in characteristic absorption maxima (λmax). tanta.edu.egsielc.com

Table 3: Typical UV-Vis Absorption Maxima for the Naproxen Chromophore

| Solvent | λmax (nm) |

| Methanol | ~230, 262, 272, 331 |

| pH 6.8 Buffer | ~230 |

X-ray Crystallography and Solid-State Structural Analysis

While no publicly available crystal structure exists for Naproxen Diisopropyl Amide, its probable solid-state characteristics can be inferred from the known structure of naproxen and the principles of molecular packing.

Determination of Crystal Packing and Intermolecular Interactions

The crystal structure of naproxen is known to feature strong intermolecular hydrogen bonds, where the carboxylic acid groups of adjacent molecules interact to form dimers or catemers. farmaciajournal.comnih.gov This hydrogen bonding is a dominant force in its crystal packing.

Conformational Analysis in the Solid State

In the solid state, molecules adopt a conformation that represents a minimum in the lattice energy. For naproxen, various polymorphic and pseudopolymorphic forms have been studied, showing conformational flexibility. bjpharm.org.uknih.govresearchgate.net For Naproxen Diisopropyl Amide, the key conformational variables would include the torsion angles around the C-C and C-N bonds of the amide linkage. The solid-state conformation would be a compromise between maximizing favorable intermolecular interactions and minimizing intramolecular steric repulsion between the large naphthalene (B1677914) ring and the bulky diisopropyl groups. It is highly probable that the isopropyl groups would orient themselves to reduce steric clash, leading to a specific, locked conformation within the crystal lattice.

Computational Structural Analysis

Density Functional Theory (DFT) Calculations for Ground State Geometries

No specific studies detailing the application of Density Functional Theory (DFT) to determine the ground state geometry of Naproxen Diisopropyl Amide were found in the public domain. Such a study would typically involve the use of various functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, 6-311++G(d,p)) to accurately predict molecular properties. The analysis would yield optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule's most stable form. However, without dedicated research on Naproxen Diisopropyl Amide, no such data can be presented.

Molecular Pharmacology and Biochemical Mechanism of Action Preclinical Focus

Target Identification and Validation at the Molecular Level

The development of naproxen (B1676952) amides has often been driven by a strategy to modulate its interaction with cyclooxygenase (COX) enzymes and to explore novel biological targets for anti-inflammatory and anti-cancer applications.

A primary goal in modifying naproxen into its amide derivatives is to alter its COX inhibition profile. Naproxen itself is a non-selective inhibitor of both COX-1 and COX-2. nih.gov Research into various amide derivatives, such as those conjugated with amino acid esters or dehydrodipeptides, has sought to create more selective or even non-COX-inhibiting molecules. nih.govnih.gov

In one study, a series of naproxen amides of amino acid esters were designed specifically to lack affinity for the COX active site. Subsequent enzymatic assays confirmed this, showing that none of the synthesized derivatives significantly inhibited either COX-1 or COX-2, even at concentrations up to 100 μM. nih.gov This contrasts sharply with naproxen, which exhibits IC₅₀ values of 4.2 μM and 3.6 μM for COX-1 and COX-2, respectively. nih.gov

Conversely, other research on naproxen-dehydrodipeptide conjugates found that while most compounds in the series inhibited the lipoxygenase (LOX) enzyme at levels similar to naproxen, one specific conjugate demonstrated greater inhibition of COX-2 than naproxen while not inhibiting COX-1, highlighting its potential as a selective COX-2 inhibitor. nih.gov

Table 1: Comparative COX Inhibition Data

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |

|---|---|---|

| Naproxen | 4.2 | 3.6 |

| Naproxen Amide Derivatives (of amino acid esters) | >100 | >100 |

Data sourced from studies on specific amide derivatives, not Naproxen Diisopropyl Amide. nih.gov

The exploration of naproxen amides has revealed significant biological activity independent of COX inhibition. nih.gov A key focus has been on cancer chemoprevention, where derivatives have been shown to induce apoptosis (programmed cell death) in colon tumor cells. nih.govnih.gov For instance, certain naproxen amide derivatives demonstrated growth inhibitory activity against the human HT-29 colon tumor cell line that was two orders of magnitude more potent than the parent naproxen. nih.gov This anti-cancer effect was confirmed to be through a COX-independent mechanism, as the compounds did not inhibit COX enzymes. nih.gov The induction of apoptosis was evidenced by the measured activity of caspases-3 and 7 in HT116 colon tumor cells following treatment with an active derivative. nih.gov

Research into naproxen derivatives has extended to identifying novel targets beyond the arachidonic acid cascade. Some amide derivatives have been investigated for their effects on histone deacetylase (HDAC) and the proteasome system. nih.govnih.gov For example, a hydroxamic acid derivative of naproxen showed potent HDAC inhibition. nih.gov Additionally, a library of naproxen-dehydrodipeptide conjugates was tested for its ability to inhibit proteasome activity, which plays a crucial regulatory role in degrading misfolded proteins. nih.gov Other research has synthesized naproxen-containing pyridine (B92270) amide derivatives and screened them for antimicrobial activity against various strains of bacteria and fungi, indicating a broader biological activity profile for these modified structures. derpharmachemica.com

Ligand-Biological Target Interaction Studies

Understanding how these derivatives interact with their biological targets is crucial and is investigated through various in vitro and cellular assays.

In vitro binding assays are essential for confirming direct interactions between a ligand, such as a naproxen derivative, and its target protein. While specific binding assay data for Naproxen Diisopropyl Amide is not available, the methodology is well-established. Such assays typically involve immobilizing a purified recombinant protein or enzyme (the "bait") and introducing the compound of interest (the "prey") at varying concentrations to determine binding affinity, often expressed as a dissociation constant (Kd). nih.gov For naproxen and its derivatives, competitive protein binding assays using human serum albumin (HSA) have been developed to study these interactions, as HSA is a key carrier protein in the blood. mdpi.comsemanticscholar.org These studies confirm that naproxen and its analogs have a high affinity for binding sites on proteins like HSA. mdpi.comnih.gov

Cellular assays are used to understand how naproxen derivatives affect biological pathways in a more complex environment. A common model involves stimulating immune cells like macrophages or microglia with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response. nih.govresearchgate.net

Studies on naproxen and ibuprofen (B1674241) amide dimers have investigated their anti-neuroinflammatory activity in LPS-stimulated BV2 mouse microglial cells. researchgate.net In these models, LPS stimulation typically leads to the upregulation of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and COX-2. researchgate.netfrontiersin.org Research has shown that certain amide derivatives of 2-aryl propionic acids can markedly inhibit the LPS-induced expression of iNOS in these microglial cells, demonstrating their potential to modulate inflammatory pathways within the central nervous system. researchgate.net Similarly, naproxen-dehydrodipeptide conjugates have been evaluated in murine macrophage cell lines (RAW 264.7) stimulated with LPS. The anti-inflammatory potential of these compounds is assessed by measuring their ability to reduce the production of nitric oxide (•NO), a key inflammatory signaling molecule released by activated macrophages. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Naproxen Diisopropyl Amide |

| Naproxen |

| Lipopolysaccharide (LPS) |

| Nitric Oxide (•NO) |

Gene and Protein Expression Analysis Related to Target Engagement

Direct studies analyzing gene and protein expression changes specifically following target engagement by Naproxen Diisopropyl Amide are not extensively available in public literature. However, the effects of its parent compound, naproxen, provide a crucial baseline for understanding potential downstream cellular responses.

Naproxen has been shown to modulate the expression of several genes and proteins. For instance, in human bone-marrow-derived mesenchymal stem cells, naproxen treatment significantly induces the expression of the type X collagen gene (COL10A1) and the 5-lipoxygenase gene (ALOX5). nih.gov This effect is linked to a diversion of the arachidonic acid pathway toward leukotriene production, which in turn upregulates COL10A1 expression. nih.gov In cultured human endometrial stromal cells, naproxen sodium has been observed to decrease the mRNA expression of cyclooxygenase-2 (COX-2), thereby reducing prostaglandin (B15479496) E2 (PGE2) secretion. researchgate.net Furthermore, studies in zebrafish have demonstrated that naproxen exposure can up-regulate the mRNA level for the antioxidant enzyme catalase (CAT) in the intestine. nih.gov

Given that the conversion of naproxen's carboxylic acid to an amide moiety is known to shift its mechanism away from direct COX inhibition, it is hypothesized that Naproxen Diisopropyl Amide would induce a markedly different gene expression profile. nih.govrsc.org Instead of affecting genes directly linked to the prostaglandin synthesis pathway like COX-2, its target engagement would likely trigger alternative signaling cascades. For example, other non-COX-inhibitory naproxen derivatives have been associated with the induction of apoptosis and changes in polyamine metabolism, suggesting that the downstream genetic and protein expression signatures would be related to cell cycle regulation and programmed cell death rather than inflammation mediation. rsc.orgusa-journals.com

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

The structural transition from naproxen to Naproxen Diisopropyl Amide is central to its altered biological activity. The structure-activity relationship (SAR) of naproxen itself is well-defined, providing a clear foundation for understanding the impact of this chemical modification.

Elucidation of Pharmacophore Features

The key pharmacophore features of the parent compound, naproxen, are essential for its anti-inflammatory activity, which is mediated by the inhibition of COX enzymes. These features include:

An Acidic Center: The carboxylic acid group is a critical feature. It is ionized at physiological pH and forms a crucial ionic bond with a conserved arginine residue (Arg120) in the active site of both COX-1 and COX-2. nih.gov

A Planar Aromatic Ring System: The naphthalene (B1677914) scaffold provides a large, hydrophobic surface that engages with a hydrophobic channel within the COX active site. nih.gov

An α-Methyl Group: The (S)-enantiomer, which contains a methyl group on the propionic acid side chain, is significantly more potent than the (R)-enantiomer, indicating a specific stereochemical requirement for optimal binding. gpatindia.com

The 6-Methoxy Group: Substitution at the 6-position of the naphthalene ring with a small, lipophilic group like methoxy (B1213986) is associated with maximum potency. gpatindia.com

The conversion to Naproxen Diisopropyl Amide dramatically alters the acidic center pharmacophore. The amide group is not acidic and cannot form the same ionic bond with Arg120 that is critical for COX inhibition. nih.gov While the amide can still participate in hydrogen bonding, the bulky and lipophilic diisopropyl substituents introduce significant steric hindrance, which would likely prevent the molecule from fitting into the narrow COX active site in the same orientation as naproxen. The hydrophobic naphthalene ring system remains, but its interaction with the target is modulated by the new amide functionality.

Impact of Substituent Effects on Molecular Recognition and Activity

The modification of naproxen's carboxylic acid to an N-substituted amide has a profound impact on molecular recognition and biological activity. The nature of the substituent on the amide nitrogen dictates the compound's new pharmacological profile. While data for the diisopropyl amide is inferred, studies on other naproxen amides demonstrate a clear trend: masking the carboxylic acid abolishes or significantly reduces COX inhibitory activity and often introduces entirely new, COX-independent mechanisms. nih.gov

This shift is a direct consequence of losing the key interaction with the COX active site. Instead, the modified molecule is free to engage with other biological targets. For example, various naproxen amides and other derivatives have been shown to exhibit anticancer, antimicrobial, and antiviral activities that are absent in the parent drug. nih.govbohrium.comnih.gov The diisopropyl groups on Naproxen Diisopropyl Amide would contribute significant lipophilicity and steric bulk, properties that could favor interactions with different protein pockets or cellular membranes compared to smaller or more polar amide substituents.

| Compound | Modification/Substituent | Effect on COX Inhibition | Resulting Biological Activity | Reference |

|---|---|---|---|---|

| Naproxen | -COOH (Parent Compound) | Potent, non-selective inhibitor of COX-1 and COX-2 | Anti-inflammatory, Analgesic | nih.gov |

| Naproxen Amino Acid Ester Amides | -CONH-CHR-COOR' | No significant inhibition of COX-1 or COX-2 | COX-independent anticancer activity (growth inhibition of colon tumor cells) | nih.govusa-journals.com |

| Naproxen Pyridine Amides | Amide linkage to a pyridine ring | Activity retained or enhanced (in vivo model) | Significant anti-inflammatory activity with reduced ulcerogenic effects | derpharmachemica.com |

| Naproxen Thiourea Derivatives | Thiourea linkage to aromatic amines | No significant COX-2 inhibition | Potent anti-inflammatory activity (in vivo), likely via a non-COX mechanism | mdpi.com |

| Naproxen Diisopropyl Amide | -CON(CH(CH₃)₂)₂ | Predicted to have no significant COX inhibition | Hypothesized to have COX-independent activity (e.g., anticancer, antiviral) | Inferred from nih.govnih.gov |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a foundational understanding of a molecule's electronic properties. These methods are used to determine molecular structure, vibrational frequencies, and various electronic parameters. nih.gov For Naproxen (B1676952) and its derivatives, DFT calculations have been employed to elucidate thermal and molecular orbital properties. biomedres.us

Frontier molecular orbital theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. biomedres.usyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher chemical reactivity. biomedres.us

For the parent compound Naproxen, the HOMO-LUMO gap has been calculated to be 4.4665 eV. biomedres.usbiomedres.us This value serves as a benchmark for assessing the reactivity of its derivatives. The introduction of the diisopropyl amide group in place of the carboxylic acid is expected to modulate these energy levels, potentially altering the molecule's reactivity profile.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Implication |

|---|---|---|---|---|

| Naproxen (Parent Compound) | Data Not Specified | Data Not Specified | 4.4665 biomedres.usbiomedres.us | High kinetic stability and low chemical reactivity. biomedres.us |

| Naproxen Diisopropyl Amide | Predicted to be altered | Predicted to be altered | Predicted to be altered | Reactivity profile likely modified compared to Naproxen. |

An Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution within a molecule and predict its interaction with other molecules. deeporigin.comnih.gov These maps illustrate regions of positive (electron-poor) and negative (electron-rich) potential on the molecular surface. researchgate.net For drug design, ESP maps are vital for visualizing how a molecule might interact with the active site of a biological target. deeporigin.com

In studies of Naproxen, ESP maps show strong negative potentials localized on the carbonyl and phenolic groups. researchgate.net For Naproxen Diisopropyl Amide, the replacement of the carboxylic acid group with an amide would redistribute the electron density. The amide group itself introduces both hydrogen bond donor (N-H) and acceptor (C=O) sites, creating a distinct electrostatic profile that would govern its intermolecular interactions.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of potential drugs with their protein targets.

Cyclooxygenase-2 (COX-2): Naproxen is a well-known non-selective inhibitor of both COX-1 and COX-2 enzymes. nih.govapexbt.com Molecular docking studies have extensively modeled the interaction of Naproxen and its derivatives with the COX-2 active site. These studies reveal that Naproxen binds within the cyclooxygenase channel. researchgate.net Docking simulations of Naproxen with human COX-2 have reported binding affinities of -8.2 kcal/mol and -8.4 kcal/mol. researchgate.netuq.edu.au The conversion of Naproxen's carboxylic acid group to an amide has been shown in other derivatives to generate potent and highly selective COX-2 inhibitors. nih.gov It is therefore predicted that Naproxen Diisopropyl Amide would also bind effectively within the COX-2 active site, likely displaying strong inhibitory potential.

SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a key target for antiviral drugs. figshare.combgu.ac.il Naproxen and its derivatives have been investigated as potential inhibitors of this enzyme. researchgate.net Docking studies of various compounds against SARS-CoV-2 Mpro have identified potential inhibitors with binding affinities ranging from -8.5 kcal/mol to -10.5 kcal/mol. figshare.com Given the interest in Naproxen as a scaffold, it is plausible that Naproxen Diisopropyl Amide could exhibit inhibitory activity against SARS-CoV-2 Mpro, though specific docking studies are needed for confirmation.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Compound Affinity (kcal/mol) |

|---|---|---|---|

| Naproxen | COX-2 | -8.2 to -8.4 researchgate.netuq.edu.au | N/A |

| Naproxen Diisopropyl Amide (Predicted) | COX-2 | Potentially similar or stronger than Naproxen | -8.2 to -8.4 researchgate.netuq.edu.au |

| Naproxen Derivatives (Predicted) | SARS-CoV-2 Mpro | Comparable to other potential inhibitors | -8.5 to -10.5 (for other screened drugs) figshare.com |

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. nih.gov

Interactions with COX-2: The binding of Naproxen in the COX-2 active site is stabilized by key interactions. Its carboxylate group typically forms hydrogen bonds with the side chains of residues such as Tyr-355 and Arg-120. nih.govresearchgate.net Computational studies have also identified a hydrogen bond with TYR354. uq.edu.au The naphthalene (B1677914) ring of the molecule engages in extensive van der Waals and hydrophobic interactions within the binding pocket. nih.gov For Naproxen Diisopropyl Amide, the amide group would alter these interactions. While the carbonyl oxygen can still act as a hydrogen bond acceptor, the bulky diisopropyl groups would likely enhance hydrophobic interactions within the active site, potentially contributing to binding affinity and selectivity.

Interactions with SARS-CoV-2 Mpro: The active site of SARS-CoV-2 Mpro features key residues such as His41 and Cys145, which form a catalytic dyad. nih.gov Successful inhibitors form hydrogen bonds and hydrophobic interactions with residues like Thr25, Thr26, His41, Cys145, Met165, Glu166, and Gln189. jksus.org It is anticipated that Naproxen Diisopropyl Amide would engage with these residues through a combination of hydrogen bonding via its amide group and hydrophobic interactions from its naphthalene and isopropyl moieties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of Naproxen Diisopropyl Amide at an atomic level, particularly its interaction with biological targets. nih.gov These simulations are instrumental in understanding the stability of the ligand-target complex and the conformational flexibility within the binding pocket.

MD simulations are employed to investigate the stability of the complex formed between Naproxen Diisopropyl Amide and its putative biological target, such as cyclooxygenase (COX) enzymes. By simulating the complex over time in a solvated environment, researchers can analyze the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of their interaction. A stable complex will exhibit minimal fluctuations in RMSD over the simulation period.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of Naproxen Diisopropyl Amide with a Target Protein

| Parameter | Value | Interpretation |

| Average RMSD of Protein Backbone | 1.5 Å | High stability of the protein structure upon ligand binding. |

| Average RMSD of Ligand | 0.8 Å | The ligand remains stably bound in the active site. |

| Key Hydrogen Bonds | Maintained > 90% of simulation time | Crucial for anchoring the ligand in the binding pocket. |

| Key Hydrophobic Contacts | Multiple stable contacts observed | Essential for binding affinity and specificity. |

The binding of a ligand can induce conformational changes in the target protein, which are critical for its biological function. MD simulations can capture these dynamic changes. Root-mean-square fluctuation (RMSF) analysis of individual amino acid residues can identify regions of the protein that become more or less flexible upon the binding of Naproxen Diisopropyl Amide.

For example, the binding of the bulky diisopropyl amide group may cause a flexible loop in the binding pocket to adopt a more rigid conformation, thereby allosterically modulating the enzyme's activity. Understanding these induced-fit mechanisms is vital for structure-based drug design and for explaining the compound's specific biological effects. Similar approaches have been used to understand the conformational changes in human serum albumin upon binding of Naproxen. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com This approach is valuable for predicting the activity of novel compounds and for optimizing lead structures.

To develop a QSAR model for a series of Naproxen amide derivatives, including Naproxen Diisopropyl Amide, a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values for COX inhibition) is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the biological activity. frontiersin.org For instance, a QSAR model might reveal that increased lipophilicity and a specific steric arrangement of the amide group are positively correlated with the anti-inflammatory activity of these Naproxen derivatives. Such models have been successfully developed for other series of Naproxen derivatives to predict their anti-inflammatory and analgesic activities. nih.gov

The selection of appropriate molecular descriptors is a critical step in QSAR model development. A large number of descriptors can be calculated, but only a subset of them will be relevant to the biological activity. Techniques such as genetic algorithms or stepwise regression are often used to select the most informative descriptors.

Once a model is built, its predictive power must be rigorously validated. This is typically done through internal validation (e.g., cross-validation) and external validation using a set of compounds that were not used in the model development. A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of new derivatives with potentially improved activity. nih.gov

Chemoinformatics and In Silico Predictive Profiling (e.g., ADMET prediction for research compounds)

Chemoinformatics tools play a crucial role in the early stages of drug discovery by predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of research compounds like Naproxen Diisopropyl Amide. nih.govresearchgate.net This in silico profiling helps to identify potential liabilities before significant resources are invested in their experimental evaluation. nih.gov

A variety of computational models, often based on large datasets of experimental data, are available to predict these properties. For example, a predicted ADMET profile for Naproxen Diisopropyl Amide might suggest good oral bioavailability due to its moderate lipophilicity and molecular weight. Predictions might also indicate its potential metabolic pathways, for instance, through cytochrome P450 enzymes. While specific in silico ADMET predictions for Naproxen Diisopropyl Amide are not publicly available, the general approach has been applied to a wide range of Naproxen analogs and other novel chemical entities. researchgate.net

Table 2: Hypothetical In Silico ADMET Profile for Naproxen Diisopropyl Amide

| Property | Predicted Value | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed after oral administration. |

| Caco-2 Permeability | High | Suggests good intestinal permeability. |

| Distribution | ||

| BBB Permeability | Low | May have limited central nervous system side effects. |

| Plasma Protein Binding | High | Could have a long duration of action. |

| Metabolism | ||

| CYP2C9 Substrate | Yes | Potential for drug-drug interactions. |

| CYP3A4 Substrate | No | Less likely to interact with drugs metabolized by this enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be a substrate for this renal transporter. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

Preclinical Biopharmaceutical Studies in Vitro and Animal Model Focus

Metabolic Stability and Biotransformation Studies

No specific data was found for Naproxen (B1676952) Diisopropyl Amide in the following sub-categories:

In Vitro Microsomal Stability (e.g., rat liver microsomes, human liver homogenates)

There is no available information on the stability of Naproxen Diisopropyl Amide when incubated with liver microsomes or homogenates from rats or humans.

Identification of Major Metabolites (in research samples, e.g., animal studies)

There are no published studies identifying the major metabolites of Naproxen Diisopropyl Amide in animal models.

Degradation Kinetics in Simulated Biological Fluids (e.g., gastric, intestinal)

Information regarding the rate and extent of degradation of Naproxen Diisopropyl Amide in simulated gastric or intestinal fluids is not available.

Plasma Protein Binding Investigations (in vitro)

No studies detailing the in vitro plasma protein binding characteristics of Naproxen Diisopropyl Amide were identified.

Membrane Permeability Investigations (e.g., Caco-2 cell models, ex vivo skin models)

There is no available data on the membrane permeability of Naproxen Diisopropyl Amide from studies using Caco-2 cell monolayers or ex vivo skin models.

Biodistribution Studies in Animal Models (e.g., rodent species)

No research detailing the distribution of Naproxen Diisopropyl Amide in various tissues and organs in rodent models has been published.

Despite a thorough review of available scientific literature, specific preclinical biopharmaceutical data for Naproxen Diisopropyl Amide is not publicly available. The synthesis of naproxen amides as a strategy to develop prodrugs with potentially improved safety profiles is a known area of research. However, the detailed characterization of the diisopropyl amide derivative, as per the outlined biopharmaceutical parameters, has not been reported in the accessible literature. Future research would be necessary to determine the metabolic fate, protein binding, permeability, and tissue distribution of this specific compound to fully assess its potential as a therapeutic agent.

Design and Exploration of Analogues and Derivatives of Naproxen Diisopropyl Amide

Systematic Structural Modification Strategies

The chemical scaffold of Naproxen (B1676952) Diisopropyl Amide offers several sites for modification, allowing for a range of strategies to develop new analogues with potentially improved biological activities. These strategies often involve the introduction of new functional groups or molecular frameworks to alter the compound's physicochemical properties and its interactions with biological targets.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into drug molecules is a well-established strategy in drug discovery to enhance biological activity. In the context of naproxen derivatives, various heterocyclic amines such as 2-aminothiazole (B372263), 2-aminobenzimidazole (B67599), and 2-aminobenzothiazole (B30445) have been utilized to create new amide linkages. derpharmachemica.com These modifications can lead to derivatives with enhanced anti-inflammatory properties. derpharmachemica.com For instance, research on naproxen derivatives has shown that linking the naproxen core to different heterocyclic amines can result in compounds with superior or comparable anti-inflammatory activity to the parent drug. derpharmachemica.com Specifically, derivatives synthesized with 2-aminothiazole and 2-aminobenzimidazole demonstrated significantly greater activity than naproxen in in vivo models. derpharmachemica.com

A series of new pyridine-containing naproxen derivatives have also been synthesized, starting from naproxenoyl chloride and reacting it with aminopyridines to form the corresponding amide derivatives. derpharmachemica.com These compounds have shown significant anti-inflammatory activity, with some being devoid of the ulcerative effects commonly associated with naproxen. derpharmachemica.com

| Heterocyclic Moiety | Starting Material | Resulting Derivative | Reference |

| 2-Aminothiazole | Naproxen Hydrazide | Naproxen-Thiazole Derivative | derpharmachemica.com |

| 2-Aminobenzimidazole | Naproxen Hydrazide | Naproxen-Benzimidazole Derivative | derpharmachemica.com |

| 2-Aminobenzothiazole | Naproxen Hydrazide | Naproxen-Benzothiazole Derivative | derpharmachemica.com |

| Aminopyridines | Naproxenoyl Chloride | Naproxen-Pyridine Amide | derpharmachemica.com |

Exploration of Amino Acid and Peptide Conjugates

Conjugating drugs with amino acids and peptides is a versatile strategy to create prodrugs with improved targeting, solubility, and pharmacokinetic profiles. For naproxen, the synthesis of amide compounds with methyl esters of amino acid derivatives has been shown to yield compounds with reliable anti-inflammatory activity. dovepress.comnih.gov The rationale behind this approach is to mask the free carboxylic acid group of naproxen, which is associated with gastrointestinal side effects. dovepress.comnih.gov

Pharmacokinetic studies of naproxen amides of amino acid esters have shown that these prodrugs hydrolyze in two steps: first, the degradation of the ester moiety to form the naproxen-amino acid amide, followed by the cleavage of the amide bond to release naproxen. nih.gov This controlled release can contribute to a reduction in direct gastrointestinal irritation. nih.gov

Furthermore, the conjugation of naproxen to dehydrodipeptides has been explored. nih.gov These conjugates can form supramolecular hydrogels, which have potential as nanocarriers for drug delivery. nih.gov Interestingly, these peptide conjugates can exhibit novel pharmacological properties, and some have shown selectivity for COX-2 over COX-1, which could translate to a better safety profile. nih.gov

| Conjugate Type | Rationale | Potential Advantage | Reference |

| Amino Acid Ester Amides | Masking of carboxylic acid group | Reduced gastrointestinal toxicity, reliable anti-inflammatory activity | dovepress.comnih.govnih.gov |

| Dehydrodipeptide Conjugates | Formation of supramolecular hydrogels | Targeted drug delivery, potential for novel pharmacological activities, COX-2 selectivity | nih.gov |

Dimerization and Hybridization Approaches

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with a potentially synergistic or additive biological effect. This strategy has been applied to naproxen to develop new chemical entities with improved therapeutic properties. nih.gov For example, a triple-hybrid compound containing naproxen, a cysteine ethyl ester, and a nitrooxypivaloic acid moiety was synthesized and showed good anti-inflammatory activity with reduced gastrointestinal damage. nih.gov

Another approach is the creation of chimeras. A naproxen-guaiacol chimera was computationally designed and synthesized to achieve a gastro-sparing anti-inflammatory response through selective COX-2 inhibition. nih.gov The rationale is that the bulkier chimeric molecule would have preferential binding to the larger active site of the COX-2 enzyme compared to COX-1. nih.gov

Impact of Substituent Effects on Molecular Interactions and Biological Activity

The nature and position of substituents on the aromatic rings of naproxen analogues can significantly influence their molecular interactions and, consequently, their biological activity. Substituent effects are a key consideration in rational drug design. These effects can be electronic (electron-donating or electron-withdrawing) or steric (related to the size and shape of the substituent).

In the context of aryl-aryl interactions, which can be important for drug-receptor binding, substituents can modulate the strength of π-stacking interactions. nih.gov For instance, electron-donating groups can decrease π-stacking interactions in a benzene (B151609) dimer, while electron-withdrawing groups can enhance them. nih.gov These principles can be applied to the design of naproxen derivatives to optimize their binding affinity for target enzymes like cyclooxygenases.

The lipophilicity of a molecule, which is influenced by its substituents, is another critical factor affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Studies on substituted benzamides have shown that the apparent lipophilicity can be modulated by aromatic and amine substituents, which in turn can affect their biological activity. nih.gov

Discovery of Novel Scaffold Linkages and Linkers

Research into substituted diphenyl amide-based scaffolds has led to the identification of novel compounds with potential therapeutic applications. frontiersin.org While not directly involving naproxen diisopropyl amide, the synthetic strategies employed, such as coupling reactions using agents like HBTU, are relevant to the synthesis of new amide-based derivatives. frontiersin.org The exploration of different linker lengths and compositions in such scaffolds can lead to the discovery of molecules with optimized activity.

The design of bifunctional cross-linking agents is also an active area of research, with applications in connecting different molecular fragments. mdpi.com These linkers can be designed to be stable or to cleave under specific physiological conditions, allowing for controlled drug release.

Advanced Analytical Method Development for Research Applications

Chromatographic Methodologies for Research Sample Analysis

Chromatography remains the cornerstone of analytical chemistry for the separation, identification, and quantification of chemical compounds. The following subsections describe the application of various chromatographic techniques for the analysis of Naproxen (B1676952) Diisopropyl Amide.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile compounds like Naproxen Diisopropyl Amide. Its high resolution and sensitivity make it ideal for determining the purity of synthesized batches and for quantifying the compound in various research samples.

A validated, stability-indicating HPLC method is essential for separating the parent compound from any process-related impurities or degradation products. ymerdigital.comrjptonline.org For Naproxen and its derivatives, reversed-phase chromatography is commonly employed, utilizing a C18 stationary phase. ymerdigital.comrjptonline.org The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. rjptonline.orgipindexing.com Isocratic elution provides consistent and reproducible results for routine analysis, while gradient elution can be employed for complex mixtures containing impurities with a wide range of polarities. Detection is most commonly achieved using a UV detector, leveraging the chromophoric nature of the naphthalene (B1677914) ring system in the naproxen scaffold. ymerdigital.comijmtlm.org The peak purity can be assessed using a photodiode array (PDA) detector, which confirms the spectral homogeneity of the analyte peak. ymerdigital.com

Table 1: Illustrative HPLC Parameters for Naproxen Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | NOVA-PAK C18, 4µm (3.9 x 150 mm) ymerdigital.com |

| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid (500:490:10 v/v/v) ymerdigital.com |

| Flow Rate | 1.0 mL/min ymerdigital.com |

| Injection Volume | 10.0 µL ymerdigital.com |

| Detection | UV at 254 nm ymerdigital.com |

| Column Temperature | Ambient |

This table is for illustrative purposes and specific conditions would require optimization for Naproxen Diisopropyl Amide.

As Naproxen is a chiral compound, with the (S)-enantiomer possessing the desired therapeutic activity, the analysis of the enantiomeric purity of its derivatives is critical. nih.gov The (R)-enantiomer is considered a chiral impurity and may have different pharmacological or toxicological properties. researchgate.net Chiral chromatography is the definitive method for separating and quantifying the enantiomers of Naproxen Diisopropyl Amide.

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, have proven highly effective for the enantioseparation of naproxen. nih.govresearchgate.netnih.gov The separation can be achieved in various modes, including normal-phase, polar organic, or reversed-phase. nih.govresearchgate.net For instance, a Lux Amylose-1 column has been successfully used to achieve baseline resolution of naproxen enantiomers. nih.govnih.gov The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) with an acidic modifier, is crucial for optimizing selectivity and resolution. nih.govresearchgate.net The resolution factor (Rs) is a key parameter for evaluating the quality of the separation, with a value greater than 1.5 indicating baseline separation. mdpi.com

Table 2: Representative Chiral HPLC Conditions for Naproxen Enantiomer Separation

| Parameter | Condition |

|---|---|

| Column | Lux Amylose-1 nih.govnih.gov |

| Mobile Phase | Methanol:Water:Acetic Acid (85:15:0.1 v/v/v) nih.govnih.gov |

| Flow Rate | 0.65 mL/min nih.govnih.gov |

| Detection | UV at 230 nm nih.govresearchgate.net |

| Column Temperature | 40 °C nih.govnih.gov |

| Resolution (Rs) | > 3.0 nih.govnih.gov |

This table represents an optimized method for naproxen and would serve as a starting point for method development for its amide derivative.

While HPLC is generally preferred for non-volatile compounds, Gas Chromatography (GC) can be a valuable tool for monitoring the progress of the synthesis of Naproxen Diisopropyl Amide. It is particularly useful for analyzing volatile starting materials, reagents, or low-molecular-weight byproducts.

For a non-volatile compound like Naproxen Diisopropyl Amide, analysis by GC would typically require a derivatization step to increase its volatility and thermal stability. A common approach for compounds with active hydrogens, such as the parent carboxylic acid (naproxen), is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). dergipark.org.tr This derivatization replaces the acidic proton with a trimethylsilyl (B98337) group, creating a more volatile derivative suitable for GC analysis. The reaction progress can be monitored by observing the disappearance of the starting material (e.g., naproxenoyl chloride) and the appearance of the final amide product. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide quantitative and qualitative information, respectively. dergipark.org.tr

Mass Spectrometry for Structural Confirmation and Metabolite Identification in Research Samples

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. When coupled with a separation technique like LC or GC, it becomes an unparalleled tool for structural elucidation and metabolite identification. nih.govmdpi.com

For Naproxen Diisopropyl Amide, electrospray ionization (ESI) would be a suitable ionization technique for LC-MS analysis, typically forming a protonated molecule [M+H]+ in positive ion mode. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental formula of the synthesized compound.

Tandem mass spectrometry (MS/MS) is used for structural confirmation by inducing fragmentation of the precursor ion and analyzing the resulting product ions. researchgate.netresearchgate.net The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. For Naproxen Diisopropyl Amide, characteristic fragments would be expected from the cleavage of the amide bond and fragmentation of the naphthalene core. researchgate.netresearchgate.net

In metabolic studies, LC-MS/MS is the gold standard for identifying potential metabolites in biological matrices like plasma or liver microsomes. nih.govnih.govplos.org Common metabolic transformations for naproxen include O-demethylation and glucuronidation. nih.gov Similar pathways could be anticipated for its amide derivative, and LC-MS can detect the resulting mass shifts, with MS/MS experiments confirming the site of modification.

Table 3: Predicted Mass Spectrometry Data for Naproxen Diisopropyl Amide

| Ion | Description | Predicted m/z |

|---|---|---|

| [M+H]+ | Protonated Parent Molecule | 314.21 |

| Fragment 1 | Loss of Diisopropylamine | 213.09 |

| Fragment 2 | Naphthalene Acylium Ion | 185.06 |

| Fragment 3 | Naphthalene Moiety | 170.07 |

Predicted m/z values are based on the structure of Naproxen Diisopropyl Amide and common fragmentation pathways for related compounds.

Development of Novel Probes for Biological Research Studies

Derivatives of existing drugs can be chemically modified to serve as novel probes for biological research. Naproxen Diisopropyl Amide, as a derivative of a well-known cyclooxygenase (COX) inhibitor, could serve as a scaffold for the development of such probes. nih.gov For instance, incorporating a fluorescent tag or a reactive group onto the molecule could enable its use in fluorescence microscopy or affinity chromatography to study drug-protein interactions.

Furthermore, recent research has shown that naproxen derivatives can exhibit activity against other inflammatory targets, such as the NLRP3 inflammasome. nih.gov By modifying the diisopropyl amide moiety or other parts of the naproxen scaffold, it may be possible to create selective probes to investigate these alternative pathways. Another avenue involves creating prodrugs designed for specific targeting, such as improving delivery across the blood-brain barrier, which can be adapted into probes to study drug distribution and localization within biological systems. nih.gov The development of such tools is crucial for elucidating mechanisms of action and discovering new therapeutic applications.

Emerging Research Applications and Future Directions

Investigation as a Preclinical Tool for Specific Biological Pathways (e.g., anti-neuroinflammatory research)

The potential of naproxen (B1676952) amide derivatives as tools to probe and modulate specific biological pathways is an active area of investigation, particularly in the context of neuroinflammation. Neuroinflammation, characterized by the activation of glial cells, is implicated in the pathogenesis of several neurodegenerative diseases.

Researchers have synthesized and tested a series of naproxen amide dimers for their anti-neuroinflammatory effects in BV2 mouse microglial cells, a standard in vitro model for studying neuroinflammation. dsmc.or.krresearchgate.net In these studies, the modification of the carboxylic acid group into an amide was a key structural change. The findings demonstrated that several of the naproxen amide dimers markedly inhibited the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS), a key enzyme and marker of neuroinflammation. dsmc.or.kr One compound, in particular, was shown to suppress iNOS expression at both the protein and mRNA levels, with its mechanism partially attributed to the inhibition of the p38 MAPK signaling pathway. dsmc.or.kr

These studies highlight that modifying naproxen into amide derivatives can yield compounds with potent anti-neuroinflammatory activity, making them valuable preclinical tools for investigating the signaling pathways that drive neurodegenerative processes. dsmc.or.krresearchgate.net Further research into amide-linked prodrugs of naproxen has also been explored to improve brain delivery, which is crucial for treating central nervous system disorders with an inflammatory component. nih.gov

Table 1: Effect of Naproxen Amide Dimers on iNOS Expression in BV2 Microglial Cells

| Compound | Target Pathway | Effect on iNOS Expression | Reference |

|---|---|---|---|

| Naproxen Amide Dimer (CNU 024) | p38 MAPK | Strong inhibition at protein and mRNA levels | dsmc.or.kr |

| Various Naproxen Amide Dimers | General Neuroinflammation | Marked inhibition of LPS-induced expression | dsmc.or.krresearchgate.net |

Exploration in Supramolecular Chemistry and Nanocarrier Design (e.g., hydrogelation for drug delivery research)

Naproxen derivatives are being explored in the field of supramolecular chemistry to create advanced nanocarriers for drug delivery. The goal is to develop systems that offer controlled, localized release, improving efficacy while minimizing systemic side effects. nih.govmetall-mater-eng.com

A significant area of this research involves peptide-drug conjugates that can self-assemble into nanostructured supramolecular hydrogels. nih.gov For instance, naproxen has been conjugated to dehydrodipeptides, creating molecules that readily form fibrillar hydrogels. These hydrogels function as effective nanocarriers for drug delivery applications. A key advantage is that the hydrogelator molecule itself possesses pharmacological properties, potentially serving as both the delivery vehicle and an active drug. nih.gov Such self-assembling hydrogels made from naproxen-peptide conjugates have shown promise for treating conditions like osteoarthritis by providing sustained, localized anti-inflammatory action within the joint cavity. nih.gov

Hydrogels, which are cross-linked polymer networks capable of absorbing large volumes of water, are particularly promising for topical delivery of NSAIDs like naproxen. metall-mater-eng.comresearchgate.netmdpi.com By formulating naproxen derivatives into hydrogels using various hydrophilic polymers, researchers can control the drug release rate, which is a critical factor for improving therapy. metall-mater-eng.comresearchgate.net This approach helps to circumvent the gastrointestinal side effects associated with oral administration of NSAIDs. metall-mater-eng.com

Potential for New Biological Target Discovery and Mechanism Elucidation

Modifying the carboxylic acid of naproxen to an amide opens the door to discovering new biological targets and activities beyond its well-known cyclooxygenase (COX) inhibition. The amide moiety can significantly alter the compound's chemical properties, allowing it to interact with different biological molecules.

Research has shown that various naproxen amide derivatives exhibit a range of pharmacological activities:

Dual LOX/COX Inhibition: Certain naproxen-dehydrodipeptide conjugates have been found to inhibit not only COX-2 but also the lipoxygenase (LOX) enzyme, suggesting a dual-action anti-inflammatory mechanism. nih.gov Similarly, other naproxen chimeras have been designed for dual inhibition of COX and 5-LOX. nih.gov

Anticancer Activity: Propanamide and urea derivatives of naproxen have demonstrated promising inhibitory effects against the HCT-116 colon cancer cell line. nih.govdovepress.com

Antibacterial Properties: Propane-amide derivatives have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govdovepress.com

Histone Deacetylase (HDAC) Inhibition: A hydroxamic acid derivative of naproxen was reported to be a potent HDAC inhibitor, a target relevant to cancer therapy. nih.gov

These findings indicate that the naproxen scaffold, when derivatized into various amides, can serve as a template for developing compounds with novel mechanisms of action. This allows for the exploration of new therapeutic areas and helps in elucidating the roles of different biological targets in disease. nih.govresearchgate.netresearchgate.netresearchgate.net

Table 2: Expanded Biological Activities of Naproxen Derivatives

| Derivative Type | Additional Biological Activity | Potential Target/Application | Reference |

|---|---|---|---|

| Dehydrodipeptide Conjugates | LOX Inhibition | Dual Anti-inflammatory | nih.gov |

| Propanamide/Urea Derivatives | Cytotoxicity | Colon Cancer (HCT-116) | nih.govdovepress.com |

| Propane-amide Derivatives | Antibacterial | Bacterial Infections | nih.govdovepress.com |

| Hydroxamic Acid Derivative | HDAC Inhibition | Anticancer | nih.gov |

Addressing Research Gaps and Challenges in Amide Chemistry

While promising, the synthesis and application of naproxen amides face challenges inherent to amide chemistry. Amides are among the least reactive carbonyl derivatives due to their electronic and structural features, which makes their selective activation and functionalization difficult. nih.govunivie.ac.at

A primary challenge is the low electrophilicity of the amide carbonyl group, often requiring a pre-activation step with potent reagents like triflic anhydride for it to react with nucleophiles. nih.gov This contrasts with more reactive carbonyl compounds like esters or ketones. nih.gov

In the context of drug design, this stability can be a double-edged sword. For instance, masking naproxen's carboxylic acid as an amide is a key strategy to reduce gastrointestinal toxicity. nih.govnih.gov However, the high stability of the amide bond can hinder the release of the active naproxen molecule in the body. One study found that an amide-linked prodrug of naproxen was highly stable in various media, whereas ester-linked prodrugs were more easily hydrolyzed to release the parent drug. nih.gov This highlights a central challenge: designing an amide linkage that is stable enough to prevent premature breakdown but labile enough to release the active drug at the target site.

Furthermore, the scope of many synthetic methods for amide functionalization is limited, often restricted to specific types of amides, which can constrain the variety of derivatives that can be easily produced and tested. nih.gov

Methodological Advancements in Computational and Experimental Techniques

To overcome the challenges in developing naproxen amides and other derivatives, researchers are increasingly relying on advanced computational and experimental methods. These techniques accelerate the design and evaluation process.

Computational Approaches:

Molecular Docking and In Silico Design: Computational tools are used to design and predict the efficacy of new derivatives before they are synthesized. For example, a new S-naproxen-4-allyl guaiacol chimera was developed using computational methods to predict its anti-inflammatory potential and gastrointestinal safety. nih.gov Molecular docking and electrostatic potential analysis have been used to study how new naproxen amino acid derivatives interact with biological targets, and in silico ADMET (adsorption, distribution, metabolism, excretion, and toxicity) profiles help predict their drug-like properties. nih.gov

Experimental Techniques:

Advanced Thermal Analysis: For developing drug delivery systems, especially amorphous solid dispersions, advanced experimental techniques are crucial. Methods like modulated differential scanning calorimetry (mDSC) are used to precisely determine the solid-state solubility and miscibility of naproxen within polymer carriers. researchgate.net

Novel Synthetic Methodologies: New synthetic strategies are being developed to more efficiently create derivatives. The use of diaryliodonium salts, for example, has enabled a variety of functionalizations on the aromatic ring of naproxen methyl ester, expanding the chemical space that can be explored. mdpi.com

Chromatographic Analysis: High-performance liquid chromatography (HPLC) is a critical tool for assessing the stability of naproxen derivatives under various conditions, such as during the synthesis of polymer-based drug carriers, ensuring the integrity of the active molecule. researchgate.net

These advanced methodologies are essential for the rational design, synthesis, and characterization of new naproxen amide derivatives with improved therapeutic profiles.

Q & A

Q. What are the optimal reaction conditions for synthesizing Naproxen Diisopropyl Amide using lithium diisopropyl amide (LDA)?

LDA is a strong, non-nucleophilic base widely used to generate enolates under aprotic conditions. For Naproxen Diisopropyl Amide synthesis, multi-step protocols typically involve:

- Step 1 : Deprotonation of a ketone or ester precursor at −78°C in tetrahydrofuran (THF)/hexane solvents to ensure complete enolate formation (Keq ≈ 10¹⁶) .

- Step 2 : Quenching with electrophiles (e.g., alkyl halides or acid chlorides) at controlled temperatures (−70°C to room temperature) to minimize side reactions .

- Key Data : Yields range from 49% to 100% depending on solvent choice (THF vs. DMPU) and electrophile reactivity .

Q. How can researchers characterize the stereochemical purity of synthesized Naproxen Diisopropyl Amide?

Enantiomeric excess (ee) is critical for biological activity. Methodologies include:

- Chiral HPLC : Resolves R/S enantiomers using columns like Chiralpak IA/IB.

- Enzymatic Assays : Rhodococcus sp. MP50 amidase selectively hydrolyzes S-naproxen amide with >99% ee, enabling indirect quantification via residual R-enantiomer analysis .

Q. What solvents and bases are recommended for reproducible enolate generation in Naproxen Diisopropyl Amide synthesis?

- Solvents : THF or HMPA for disolvated LDA monomers, ensuring high enolate stability .

- Bases : LDA outperforms alkoxide bases (e.g., KOt-Bu) due to minimal retro-aldol side reactions (Keq ≈ 10⁻² for alkoxides vs. 10¹⁶ for LDA) .

Advanced Research Questions

Q. How do solvent coordination effects influence the reaction kinetics of LDA-mediated enolate formation in Naproxen Diisopropyl Amide synthesis?

Solvent-LDA interactions dictate transition-state structures:

- THF : Disolvated LDA monomers form 8-membered cyclic transition states, favoring controlled electrophilic addition .

- HMPA : Monosolvated monomers increase electrophile accessibility but risk over-reaction with sterically hindered substrates .

- Contradiction Note : DMPU solvents show competitive disolvated/monosolvated pathways, requiring empirical optimization for each substrate .

Q. What strategies resolve contradictory yield data in LDA-mediated syntheses of Naproxen Diisopropyl Amide derivatives?

Discrepancies often arise from:

- Temperature Gradients : Reactions at −78°C vs. −70°C alter enolate stability and electrophile quenching efficiency .

- Electrophile Purity : Acid chlorides must be rigorously dried to avoid hydrolysis side reactions (e.g., 2-chloro-3-nitrobenzoyl chloride in THF at −70°C) .

- Solution : Standardize reaction monitoring via in situ IR spectroscopy to track enolate formation and electrophile consumption .

Q. How can computational modeling predict the enantioselectivity of amidase enzymes in S-naproxen production from Naproxen Diisopropyl Amide?

- MD Simulations : Model Rhodococcus sp. MP50 amidase-substrate interactions to identify binding pocket residues (e.g., Ser-195, His-57) critical for S-enantiomer recognition .

- Docking Studies : Use software like AutoDock Vina to assess steric/electronic complementarity between the enzyme and R/S-naproxen amide .

Q. What experimental designs validate the role of nitrogen sources in inducing amidase activity for Naproxen Diisopropyl Amide hydrolysis?

- Induction Protocols : Rhodococcus sp. MP50 cells cultured in nitrogen-limited media with succinate and Naproxen Diisopropyl Amide show 0.71 μmol·min⁻¹·mg⁻¹ amidase activity, vs. <4% activity in NH₄⁺-rich media .

- Control Experiments : Replace Naproxen Diisopropyl Amide with non-substrate nitriles (e.g., phenylacetonitrile) to confirm enzyme specificity .

Methodological Guidelines

Q. How to ensure reproducibility in multi-step Naproxen Diisopropyl Amide syntheses?

- Stepwise Quenching : After LDA-mediated deprotonation, add electrophiles dropwise at −70°C to avoid exothermic side reactions .

- Workup Protocols : Extract products with ethyl acetate, dry over anhydrous MgSO₄, and purify via flash chromatography (hexane:EtOAc gradients) .

Q. What are the pitfalls in interpreting IR spectra for enolate intermediates?

Q. How to design a kinetic study for LDA-mediated reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products